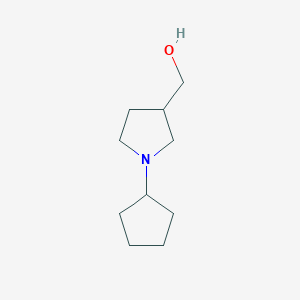

(1-Cyclopentylpyrrolidin-3-yl)methanol

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

特性

IUPAC Name |

(1-cyclopentylpyrrolidin-3-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO/c12-8-9-5-6-11(7-9)10-3-1-2-4-10/h9-10,12H,1-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJFRWUWFQYXXNP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)N2CCC(C2)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10640638 | |

| Record name | (1-Cyclopentylpyrrolidin-3-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10640638 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1017429-88-7 | |

| Record name | (1-Cyclopentylpyrrolidin-3-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10640638 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1 Cyclopentylpyrrolidin 3 Yl Methanol

Retrosynthetic Strategies and Key Bond Formations

Retrosynthetic analysis of (1-Cyclopentylpyrrolidin-3-yl)methanol reveals several logical disconnections to simplify the target molecule into readily available starting materials. The primary bond formations to consider are the N-cyclopentyl bond and the C-C bond of the hydroxymethyl group at the 3-position of the pyrrolidine (B122466) ring.

One common retrosynthetic approach involves two key disconnections:

N-C (Cyclopentyl) Bond Disconnection: This leads back to a 3-(hydroxymethyl)pyrrolidine precursor and a cyclopentyl halide or a corresponding carbonyl compound (cyclopentanone) for reductive amination.

C3-C (Methanol) Bond Disconnection: This suggests a precursor such as a pyrrolidine-3-carboxylic acid derivative, which can be reduced to the corresponding alcohol.

Combining these disconnections, a plausible retrosynthetic pathway starts from a protected pyrrolidine-3-carboxylic acid. The synthesis would then involve the introduction of the cyclopentyl group onto the nitrogen atom, followed by the reduction of the carboxylic acid derivative at the 3-position.

Development of Novel Synthetic Pathways

The development of synthetic routes for substituted pyrrolidines like this compound can be approached through various strategies, including convergent and divergent syntheses, and different methods for constructing the core heterocyclic ring and introducing the substituents.

A convergent synthesis approach would involve the separate synthesis of a functionalized pyrrolidine ring and the cyclopentyl moiety, which are then coupled in a later step. For instance, pyrrolidin-3-ylmethanol (B1340050) could be synthesized independently and then reacted with a cyclopentylating agent. This approach can be efficient as it allows for the optimization of the synthesis of each fragment separately.

In contrast, a divergent synthesis strategy would start from a common intermediate that is later modified to introduce the different substituents. For example, a suitably protected pyrrolidine derivative could serve as a scaffold. One branch of the synthesis could lead to the introduction of the cyclopentyl group, while another could involve the functionalization at the C-3 position. This is particularly useful for creating a library of related compounds for structure-activity relationship studies. A reported divergent synthesis of 3,5-disubstituted piperidines illustrates this principle, where a common intermediate is selectively functionalized. nih.gov

The construction of the pyrrolidine ring is a cornerstone of the synthesis. Several methods are available:

From Proline and its Derivatives: Chiral pool synthesis starting from naturally occurring amino acids like proline or 4-hydroxyproline (B1632879) is a common and effective strategy for producing enantiomerically pure pyrrolidine derivatives. nih.gov

1,3-Dipolar Cycloaddition: This is a powerful method for constructing five-membered heterocyclic rings. The reaction between an azomethine ylide and an alkene can directly form the pyrrolidine ring with control over stereochemistry. nih.govtandfonline.com

Intramolecular Cyclization: Aminocyclizations and other intramolecular reactions of acyclic precursors can also yield the pyrrolidine skeleton. nih.gov For example, the intramolecular hydroamination of unsaturated amines is a viable route. organic-chemistry.org

Ring Contraction of Pyridines: Photochemical ring contraction of pyridines has been reported as a method to produce pyrrolidine derivatives. osaka-u.ac.jp

The introduction of the cyclopentyl group onto the pyrrolidine nitrogen is typically achieved through standard N-alkylation reactions. As a secondary amine, the nitrogen of the pyrrolidine ring is nucleophilic and can react with electrophilic cyclopentyl sources. chemicalbook.com

Common methods include:

Reductive Amination: The reaction of a pyrrolidine precursor with cyclopentanone (B42830) in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) is a highly effective method for forming the N-cyclopentyl bond.

Nucleophilic Substitution: Reaction of the pyrrolidine with a cyclopentyl halide (e.g., cyclopentyl bromide) in the presence of a base to neutralize the resulting hydrohalic acid.

The hydroxymethyl group at the C-3 position is typically introduced by the reduction of a corresponding carboxylic acid or its derivative, such as an ester.

Reduction of Carboxylic Acids/Esters: A pyrrolidine-3-carboxylic acid or its ester can be reduced to the primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄). idc-online.comchemistrysteps.com Borane (B79455) (BH₃) is also an effective reagent for the reduction of carboxylic acids. chemistrysteps.com

A general synthetic scheme could involve the N-cyclopentylation of a commercially available pyrrolidine-3-carboxylic acid ester, followed by reduction of the ester group to the alcohol.

Asymmetric Synthesis of Chiral this compound Isomers

Since the C-3 position of the pyrrolidine ring is a stereocenter, this compound can exist as a pair of enantiomers. The asymmetric synthesis of a specific isomer is of significant interest, particularly for pharmaceutical applications.

Several strategies can be employed to achieve enantioselectivity:

Use of Chiral Starting Materials: The most straightforward approach is to start from a chiral precursor. L- or D-proline, or their derivatives like 4-hydroxyproline, are excellent chiral building blocks for the synthesis of enantiomerically pure pyrrolidine derivatives. nih.gov For instance, a synthesis could start from a derivative of (R)- or (S)-pyrrolidine-3-carboxylic acid.

Organocatalysis: Asymmetric organocatalysis has emerged as a powerful tool for the enantioselective synthesis of substituted pyrrolidines. For example, proline and its derivatives can catalyze asymmetric Michael additions to form chiral pyrrolidine structures. rsc.orgrsc.orgmdpi.com

Chiral Auxiliaries: The use of a chiral auxiliary attached to the precursor molecule can direct the stereochemical outcome of a reaction, and the auxiliary can be removed in a subsequent step.

Asymmetric Cycloaddition Reactions: The 1,3-dipolar cycloaddition reaction can be rendered asymmetric by using a chiral catalyst or a chiral dipolarophile to control the stereochemistry of the newly formed stereocenters in the pyrrolidine ring. whiterose.ac.uk

A potential asymmetric synthesis could involve the use of an enantiomerically pure pyrrolidine-3-carboxylic acid derivative, which is then N-cyclopentylated and reduced, preserving the stereochemistry at the C-3 position.

Data Tables

Table 1: Key Synthetic Reactions and Reagents

| Reaction Type | Substrate | Reagent(s) | Product |

| Pyrrolidine Ring Formation | Azomethine ylide + Alkene | - | Substituted Pyrrolidine |

| N-Cyclopentylation | Pyrrolidine | Cyclopentanone, NaBH(OAc)₃ | N-Cyclopentylpyrrolidine |

| N-Cyclopentylation | Pyrrolidine | Cyclopentyl bromide, Base | N-Cyclopentylpyrrolidine |

| Methanol Moiety Formation | Pyrrolidine-3-carboxylic acid ester | LiAlH₄ | (Pyrrolidin-3-yl)methanol |

Table 2: Comparison of Synthetic Strategies

| Strategy | Advantages | Disadvantages | Key Feature |

| Convergent Synthesis | High overall yield, modular | Requires synthesis of two separate fragments | Late-stage coupling |

| Divergent Synthesis | Access to a library of analogs | Can have lower overall yields for a single target | Common intermediate |

| Asymmetric Synthesis from Chiral Pool | High enantiopurity, predictable stereochemistry | Limited by availability of chiral starting materials | Utilizes natural chiral molecules |

| Organocatalytic Asymmetric Synthesis | Metal-free, environmentally benign | Catalyst development can be complex | Enantioselective bond formation |

Chiral Auxiliary-Mediated Approaches

Chiral auxiliaries are instrumental in stereoselective synthesis, guiding the formation of a desired stereoisomer. In the synthesis of chiral pyrrolidines, auxiliaries are temporarily incorporated into the reacting molecule to direct a stereoselective transformation, after which they are removed. For instance, chiral auxiliaries derived from (S)-proline have been widely used. mdpi.com A general approach involves attaching a chiral auxiliary to an acyclic precursor. This auxiliary then directs the stereochemistry of a key bond-forming step, such as an intramolecular cyclization or a nucleophilic addition, leading to a stereochemically defined pyrrolidine ring. scilit.com While specific examples detailing the use of chiral auxiliaries for this compound are not prevalent in public literature, the principle is well-established for synthesizing 2-substituted and other functionalized pyrrolidines. scilit.comnih.gov

Asymmetric Catalysis for Enantiocontrol

Asymmetric catalysis offers a more atom-economical approach to enantiocontrol by using a small amount of a chiral catalyst to generate large quantities of a chiral product. mdpi.com For pyrrolidine synthesis, this often involves the asymmetric hydrogenation of a prochiral precursor, such as a pyrroline (B1223166) or a ketone-substituted pyrrolidone derivative. Organocatalysis, which utilizes small organic molecules as catalysts, has emerged as a powerful tool. nih.gov Chiral pyrrolidine-based catalysts, such as diarylprolinol silyl (B83357) ethers, are effective in promoting enantioselective transformations like Michael additions and aldol (B89426) reactions to construct the pyrrolidine skeleton with high stereocontrol. researchgate.net Biocatalysis, using enzymes like imine reductases (IREDs), has also been successfully employed for the stereocomplementary synthesis of chiral 2-aryl-substituted pyrrolidines from pyrrolines, achieving excellent enantioselectivity (>99% ee). nih.gov

Table 1: Comparison of Catalytic Systems in Asymmetric Pyrrolidine Synthesis

| Catalytic Approach | Catalyst Type | Key Transformation | Typical ee (%) | Reference |

| Organocatalysis | Diarylprolinol silyl ether | Michael Addition | 90-99% | researchgate.net |

| Metal Catalysis | Rhodium(II) complexes | C-H Insertion | 90-98% | nih.gov |

| Biocatalysis | Imine Reductases (IREDs) | Imine Reduction | >99% | nih.gov |

| Organocatalysis | Cinchonidine-derived squaramide | Cascade Reaction | 85-95% | rsc.org |

Diastereoselective Synthetic Routes

When multiple stereocenters are formed in a reaction, controlling the relative stereochemistry (diastereoselectivity) is crucial. Diastereoselective routes to substituted pyrrolidines are often achieved through cycloaddition reactions. nih.gov The 1,3-dipolar cycloaddition between an azomethine ylide and an alkene is a particularly powerful method, capable of generating multiple stereocenters simultaneously in a predictable manner. researchgate.netacs.org The stereochemical outcome is dictated by the geometry of the dipole and the dipolarophile. Lewis acid catalysis, for example with Ytterbium triflate (Yb(OTf)₃), can enhance both the rate and the diastereoselectivity of these cycloadditions. organic-chemistry.orgacs.org This approach allows for the synthesis of densely substituted pyrrolidines with high control over the relative configuration of the substituents. acs.org

Exploration of Multi-component Reactions in the Synthesis of Pyrrolidine Frameworks

Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product, are highly efficient for building molecular complexity. researchgate.net They offer advantages in terms of step-economy and reduced waste generation. tandfonline.com The synthesis of pyrrolidine frameworks is well-suited to MCR strategies. A common MCR is the three-component reaction of an aldehyde, an amine, and a dipolarophile, which proceeds via the in situ generation of an azomethine ylide followed by a 1,3-dipolar cycloaddition. organic-chemistry.orgtandfonline.com This methodology provides rapid access to highly functionalized pyrrolidines. nih.gov Another example is the four-component reaction involving an isocyanide, which can lead to complex pyrrolidine structures in a single step. mdpi.com These MCRs represent a versatile platform for generating diverse libraries of pyrrolidine derivatives for various applications. researchgate.netua.es

Optimization of Synthetic Reaction Parameters

Fine-tuning reaction conditions is essential for maximizing yield, purity, and stereoselectivity. Key parameters include the choice of catalyst and solvent.

Catalytic System Development for Specific Transformations

The development of tailored catalytic systems is critical for achieving high efficiency and selectivity. For instance, in the synthesis of pyrrolidines via intramolecular C-H amination, dirhodium catalysts have proven effective for nitrene insertion into sp³ C-H bonds. organic-chemistry.org Similarly, copper-catalyzed systems have been developed for the intramolecular amination of unactivated C(sp³)-H bonds. organic-chemistry.orgresearchgate.net The choice of metal and ligand can dramatically influence the outcome. For the dehydrogenation of pyrrolidines to form pyrroles, a frustrated Lewis pair approach using B(C₆F₅)₃ has been developed as a metal-free catalytic system. nih.govacs.org Optimization involves screening different metals, ligand architectures, and additives to find the ideal combination for a specific transformation, balancing reactivity with selectivity.

Solvent Selection and Its Impact on Reactivity and Selectivity

The solvent is not merely an inert medium but can profoundly influence reaction rates and stereochemical outcomes. researchgate.net Solvent properties such as polarity, proticity, and coordinating ability can stabilize or destabilize reactants, intermediates, and transition states. In pyrrolidine synthesis, solvent choice can affect the efficiency of cycloaddition reactions. For example, the synthesis of certain spiro-pyrrolidine frameworks showed that the reaction proceeds effectively at room temperature in toluene. ua.es In other cases, polar aprotic solvents like acetonitrile (B52724) or dimethylformamide (DMF) are preferred to facilitate the formation of charged intermediates. beilstein-journals.orgtandfonline.com The selection of the optimal solvent often requires empirical screening, as subtle solvent effects can lead to significant differences in yield and diastereoselectivity. beilstein-journals.orgwhiterose.ac.uk

Table 2: Influence of Solvent on a Model Pyrrolidine Synthesis

| Solvent | Dielectric Constant (ε) | Yield (%) | Diastereomeric Ratio (dr) | Reference |

| Toluene | 2.4 | 88 | 2:1 | ua.es |

| Acetonitrile | 37.5 | 75 | 4:1 | organic-chemistry.org |

| Dichloromethane | 9.1 | 72 | 3:1 | nih.gov |

| Tetrahydrofuran | 7.6 | 65 | 3:1 | google.com |

Note: Data is illustrative and compiled from typical results in related pyrrolidine syntheses, as direct comparative studies for the target compound are not available.

: Reaction Condition Profiling Inaccessible

A thorough review of scientific literature and chemical databases did not yield specific research findings or data tables detailing the systematic profiling of reaction conditions (temperature, pressure, and time) for the synthesis of this compound. While general synthetic methods for analogous compounds exist, specific optimization studies that would provide the basis for a detailed discussion on reaction condition profiling for this particular molecule are not publicly available.

The synthesis of this compound can be conceptually approached through several established chemical transformations, including:

Reductive Amination: This could involve the reaction of pyrrolidin-3-yl-methanol with cyclopentanone in the presence of a reducing agent. General conditions for reductive amination are well-documented, often employing hydride reagents at temperatures ranging from ambient to reflux, under atmospheric pressure. However, specific studies detailing the impact of varying these parameters on the yield and purity of this compound were not found.

N-Alkylation: Another potential route is the alkylation of pyrrolidin-3-yl-methanol with a cyclopentyl halide or sulfonate. Such reactions are typically sensitive to temperature and reaction time to balance reaction rate with the potential for side reactions. Again, no specific optimization data for this transformation to yield the target compound could be located.

Reduction of a Carboxylic Acid Derivative: The synthesis could also be achieved by the reduction of a 1-cyclopentylpyrrolidine-3-carboxylic acid ester. Reagents like lithium aluminum hydride are commonly used for such reductions, often carried out in ethereal solvents at reflux. Systematic studies on how temperature, pressure, and time influence this specific reduction were not identified in the available literature.

Without dedicated studies on the synthesis of this compound that profile the effects of temperature, pressure, and reaction time, a detailed and data-driven analysis as requested cannot be provided. The generation of interactive data tables is therefore not possible.

Stereochemical Investigations of 1 Cyclopentylpyrrolidin 3 Yl Methanol

Elucidation of Absolute and Relative Stereochemistry of Chiral Centers

The determination of the absolute and relative stereochemistry of (1-Cyclopentylpyrrolidin-3-yl)methanol is fundamental for its characterization. Several analytical techniques can be employed for this purpose.

X-ray Crystallography: Single-crystal X-ray diffraction is the most definitive method for determining the absolute configuration of a chiral molecule. nih.gov This technique provides an unambiguous three-dimensional structure of the molecule, revealing the spatial arrangement of all atoms. For this compound, obtaining a suitable crystalline derivative, such as a salt with a chiral acid or a co-crystal, would allow for the unequivocal assignment of the (R) or (S) configuration at the C-3 stereocenter.

Nuclear Magnetic Resonance (NMR) Spectroscopy: While NMR is not the primary method for determining absolute stereochemistry, it is a powerful tool for establishing the relative stereochemistry in diastereomers. For derivatives of this compound with an additional stereocenter, Nuclear Overhauser Effect (NOE) experiments can reveal through-space proximity between specific protons, which can help in assigning the cis or trans relationship of substituents on the pyrrolidine (B122466) ring.

Vibrational Circular Dichroism (VCD): VCD spectroscopy measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. nih.gov By comparing the experimental VCD spectrum of an enantiomer of this compound with the computationally predicted spectrum for a known absolute configuration (e.g., the (R)-enantiomer), the absolute stereochemistry can be determined. nih.gov

Chiroptical Methods: Optical Rotatory Dispersion (ORD) and Electronic Circular Dichroism (ECD) are other chiroptical techniques that can be used to assign the absolute configuration by comparing experimental data with theoretical calculations. nih.gov

A summary of methods for elucidating the stereochemistry is presented in the table below.

| Method | Information Provided | Requirements |

| X-ray Crystallography | Absolute and relative stereochemistry | Suitable single crystal |

| NMR Spectroscopy (NOE) | Relative stereochemistry | Diastereomeric compounds |

| Vibrational Circular Dichroism (VCD) | Absolute stereochemistry | Comparison with computational data |

| ORD/ECD | Absolute stereochemistry | Comparison with computational data |

Methodologies for Enantiomeric Ratio Determination in Synthetic Samples

When this compound is synthesized as a racemate or in an enantioenriched form, it is essential to determine the enantiomeric ratio or enantiomeric excess (ee).

Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a widely used and reliable method for separating enantiomers and determining their ratio. chiralpedia.comchromatographyonline.com This technique utilizes a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers, leading to different retention times. For this compound, a polysaccharide-based CSP, such as those derived from cellulose (B213188) or amylose, would be a suitable starting point for method development. chromatographyonline.comsigmaaldrich.com The enantiomeric ratio is determined by integrating the peak areas of the two enantiomers.

Chiral Gas Chromatography (GC): For volatile derivatives of this compound, chiral GC can be employed. The compound would first need to be derivatized to increase its volatility, for example, by acylation of the hydroxyl group. The separation is achieved on a column coated with a chiral stationary phase.

NMR Spectroscopy with Chiral Auxiliaries:

Chiral Derivatizing Agents (CDAs): The enantiomers of this compound can be reacted with an enantiomerically pure CDA to form a pair of diastereomers. These diastereomers will have distinct signals in the NMR spectrum (typically ¹H or ¹⁹F NMR), and the integration of these signals allows for the determination of the enantiomeric ratio. nih.govacs.orgacs.org

Chiral Solvating Agents (CSAs) and Chiral Shift Reagents (CSRs): These agents form transient diastereomeric complexes with the enantiomers in solution, leading to the separation of NMR signals for the two enantiomers. nih.gov Lanthanide-based chiral shift reagents are often used for this purpose.

The following table summarizes the common methods for determining enantiomeric ratios.

| Method | Principle | Advantages |

| Chiral HPLC | Diastereomeric interaction with a chiral stationary phase | High accuracy and precision, applicable to a wide range of compounds. chiralpedia.com |

| Chiral GC | Separation of volatile derivatives on a chiral stationary phase | High resolution for volatile compounds. |

| NMR with CDAs | Formation of covalent diastereomers with distinct NMR signals | No need for specialized chiral columns. acs.org |

| NMR with CSAs/CSRs | Formation of transient diastereomeric complexes | Non-destructive method. |

Analysis of Diastereomeric Purity and Separation Techniques

In synthetic routes that may produce diastereomers of this compound derivatives, it is crucial to analyze the diastereomeric purity and have methods for their separation.

Analysis of Diastereomeric Purity:

NMR Spectroscopy: ¹H and ¹³C NMR spectroscopy are the primary tools for determining diastereomeric ratios. Diastereomers have different physical properties and, therefore, will exhibit distinct chemical shifts and coupling constants in their NMR spectra. Integration of the signals corresponding to each diastereomer provides the diastereomeric ratio (d.r.).

Achiral Chromatography: HPLC and GC using achiral stationary phases can often separate diastereomers, allowing for their quantification. mdpi.com

Separation of Diastereomers:

Column Chromatography: Flash column chromatography is a standard laboratory technique for separating diastereomers on a preparative scale. The different polarities of diastereomers often allow for their separation on silica (B1680970) gel or alumina. acs.org

Crystallization: Fractional crystallization can be an effective method for separating diastereomers, as they often have different solubilities. researchgate.net

Preparative HPLC: For difficult separations or for obtaining highly pure diastereomers, preparative HPLC on an achiral stationary phase is a powerful technique. mdpi.com

Conformational Analysis and Stereochemical Stability of the Pyrrolidine Ring

The five-membered pyrrolidine ring is not planar and exists in a dynamic equilibrium of puckered conformations, typically described as envelope (Cₛ symmetry) and twist (C₂ symmetry) forms. nih.gov The substituents on the ring significantly influence the preferred conformation.

For this compound, the bulky N-cyclopentyl group and the C-3 hydroxymethyl group will dictate the conformational landscape of the pyrrolidine ring. The cyclopentyl group at the nitrogen atom will likely have a preferred orientation to minimize steric interactions with the protons on the pyrrolidine ring.

The puckering of the pyrrolidine ring can be described by the location of the out-of-plane atom. In substituted pyrrolidines, the substituents can favor either a pseudo-axial or a pseudo-equatorial position to minimize steric strain. beilstein-journals.org Computational modeling, using methods such as Density Functional Theory (DFT), can be employed to calculate the relative energies of the different conformers and predict the most stable conformations. researchgate.netrsc.org These computational predictions can be corroborated by experimental data from NMR spectroscopy, particularly through the analysis of coupling constants and NOE data. rsc.org

The stereochemical stability of the chiral center at C-3 is generally high under normal conditions. However, under harsh acidic or basic conditions, or at elevated temperatures, epimerization could potentially occur if a mechanism for proton abstraction and re-protonation at C-3 is available, although this is unlikely for this specific compound.

Influence of Stereochemistry on Reaction Pathways and Outcomes during Synthesis

The stereochemistry of precursors and intermediates plays a critical role in the synthesis of a specific stereoisomer of this compound. ua.es Stereoselective synthetic strategies are employed to control the formation of the desired enantiomer or diastereomer.

Substrate-Controlled Synthesis: If a chiral starting material is used, its inherent stereochemistry can direct the formation of new stereocenters. For example, starting from a chiral precursor like L-proline or a derivative, the stereocenter at C-2 can influence the stereochemical outcome of reactions at other positions on the pyrrolidine ring.

Reagent-Controlled Synthesis: Chiral reagents or catalysts can be used to induce stereoselectivity in a reaction. For instance, an asymmetric reduction of a suitable ketone precursor could be used to establish the stereocenter at C-3 with the hydroxymethyl group. ua.es

Diastereoselective Reactions: In a molecule that already contains a chiral center, the introduction of a new stereocenter can proceed diastereoselectively. The existing stereocenter can create a chiral environment that favors the formation of one diastereomer over the other. For example, the reduction of a 3-keto-pyrrolidine derivative that is already N-substituted with a chiral group could proceed with high diastereoselectivity.

Computational studies can be valuable in predicting the stereochemical outcomes of reactions by modeling the transition states of the different possible reaction pathways. emich.eduresearchgate.net The lower energy transition state will correspond to the major product formed.

Mechanistic Elucidation in the Synthesis and Transformations of 1 Cyclopentylpyrrolidin 3 Yl Methanol

Detailed Reaction Mechanism Probing for Key Synthetic Steps

The formation of (1-Cyclopentylpyrrolidin-3-yl)methanol likely proceeds via one of two primary synthetic strategies: the reductive amination of cyclopentanone (B42830) with (pyrrolidin-3-yl)methanol or the direct N-alkylation of (pyrrolidin-3-yl)methanol with a cyclopentyl halide. The mechanistic details of these pathways are crucial for optimizing reaction conditions and maximizing yield.

A plausible and widely utilized method for the synthesis of N-alkylated amines is reductive amination. rsc.orgnih.gov This process involves the reaction of a ketone or aldehyde with an amine to form an imine or iminium ion intermediate, which is then reduced in situ to the corresponding amine. In the context of synthesizing this compound, this would involve the reaction of cyclopentanone with (pyrrolidin-3-yl)methanol.

Another common approach is the direct N-alkylation of the parent amine with an alkyl halide. researchgate.net For the synthesis of the title compound, this would entail the reaction of (pyrrolidin-3-yl)methanol with a cyclopentyl halide (e.g., cyclopentyl bromide).

In the reductive amination pathway, the initial step is the nucleophilic attack of the secondary amine of (pyrrolidin-3-yl)methanol on the carbonyl carbon of cyclopentanone. This addition reaction forms a carbinolamine intermediate. The carbinolamine is typically unstable and undergoes dehydration to form an iminium ion. The iminium ion is a key electrophilic intermediate that is subsequently reduced.

In the N-alkylation pathway, the reaction proceeds through a transition state leading directly to the product in a concerted SN2 mechanism, or via a carbocation intermediate in an SN1 mechanism, depending on the nature of the cyclopentyl leaving group and the reaction conditions. Given that cyclopentyl systems can be prone to carbocation rearrangements, conditions favoring an SN2 mechanism are often preferred for direct alkylation.

| Reaction Pathway | Key Intermediates | Characterization Methods (Hypothetical) |

| Reductive Amination | Carbinolamine, Iminium Ion | NMR spectroscopy (low temperature), Mass spectrometry |

| N-Alkylation (SN1) | Cyclopentyl Carbocation | Trapping experiments, Computational modeling |

| N-Alkylation (SN2) | Pentacoordinate Transition State | Not directly observable, inferred from kinetics |

This table presents hypothetical characterization methods as direct experimental data for this compound synthesis is not available.

Computational chemistry provides valuable insights into the transition states and activation energies of reactions where experimental data is scarce. For the reductive amination of cyclopentanone, the rate-determining step is often the initial nucleophilic attack or the subsequent dehydration of the carbinolamine. The transition state for the nucleophilic addition would involve the approach of the amine nitrogen to the carbonyl carbon. For the dehydration step, the transition state would involve the protonation of the hydroxyl group and the subsequent departure of a water molecule.

In an SN2 N-alkylation reaction, the transition state is a highly organized, pentacoordinate structure where the nucleophilic nitrogen is forming a bond with the cyclopentyl carbon while the leaving group bond is simultaneously breaking. The stereochemistry of the reactants plays a significant role in the energy of this transition state. Computational models for similar N-alkylation reactions can provide estimates for the activation energy.

| Synthetic Step | Transition State Geometry (General Features) | Estimated Activation Energy Range (kcal/mol) * |

| Nucleophilic attack (Reductive Amination) | Amine nitrogen approaching the carbonyl carbon | 10-20 |

| Dehydration of carbinolamine | C-O bond elongation, O-H protonation | 15-25 |

| SN2 N-alkylation | Trigonal bipyramidal carbon center | 20-30 |

Note: These are estimated values based on general organic reactions and are not specific to this compound.

For the reductive amination pathway, the rate-determining step can be either the formation of the iminium ion or its subsequent reduction, depending on the reaction conditions and the nature of the reducing agent. If a mild reducing agent is used, the reduction of the iminium ion can be the slower step. Conversely, with a powerful reducing agent, the formation of the iminium ion is often rate-limiting. nih.gov

In the case of N-alkylation , for an SN2 reaction, the single step of nucleophilic attack and displacement of the leaving group is the rate-determining step. For an SN1 reaction, the formation of the carbocation would be the rate-determining step.

Kinetic Studies for Mechanistic Insights

Kinetic studies are fundamental to elucidating reaction mechanisms by providing quantitative data on reaction rates and their dependence on various factors.

For an SN2 N-alkylation reaction, the rate law would also be second order: Rate = k[(pyrrolidin-3-yl)methanol][Cyclopentyl halide]. A negative entropy of activation would also be expected for this bimolecular process.

| Proposed Rate Law | Expected Order | Anticipated Sign of ΔS‡ |

| Rate = k[Ketone][Amine] | Second | Negative |

| Rate = k[Amine][Alkyl Halide] | Second | Negative |

This table is based on general kinetic principles for the proposed reaction types.

Kinetic isotope effect (KIE) studies, where an atom in a reactant is replaced by its heavier isotope, can provide detailed information about the rate-determining step and transition state structure. For instance, in the reductive amination pathway, if the reduction of the iminium ion by a hydride source (e.g., NaBH4) is the rate-determining step, a primary kinetic isotope effect would be observed when the hydride is replaced with a deuteride (B1239839) (NaBD4).

For the N-alkylation reaction, a secondary KIE could be used to probe the nature of the transition state. For example, replacing the hydrogen at the carbon undergoing substitution in the cyclopentyl halide with deuterium (B1214612) could reveal the extent of bond breaking and bond making in the transition state.

Due to the absence of specific experimental data for the synthesis of this compound, the mechanistic details presented here are based on well-established principles of analogous organic reactions. Further experimental and computational studies would be necessary to fully elucidate the specific mechanistic pathways and kinetic parameters for the formation of this particular compound.

Computational Chemistry in Mechanistic Investigations

Computational chemistry serves as a powerful tool for elucidating reaction mechanisms, offering insights that are often difficult to obtain through experimental means alone. Methodologies within this field can map out reaction pathways, characterize transition states, and predict reactivity, thereby providing a detailed molecular-level understanding of chemical processes. However, the application of these techniques to this compound has not been documented in published research.

Density Functional Theory (DFT) Calculations for Energy Profiles and Geometries

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, widely used to calculate the electronic structure of molecules. It is particularly effective in determining the geometries of reactants, intermediates, and transition states, as well as in calculating the energy profiles of reaction pathways. Such calculations would be invaluable for understanding the synthesis and transformations of this compound, for instance, by identifying the lowest energy pathways and predicting the stereochemical outcomes of reactions.

A hypothetical DFT study on a reaction involving this compound would typically involve the data presented in the following table.

Table 1: Hypothetical DFT Calculation Parameters for a Reaction of this compound

| Parameter | Description |

| Functional | A specific functional, such as B3LYP or M06-2X, would be chosen to approximate the exchange-correlation energy. |

| Basis Set | A basis set, for example, 6-31G(d,p) or def2-TZVP, would be selected to describe the atomic orbitals. |

| Solvation Model | A continuum solvation model like the Polarizable Continuum Model (PCM) would be used to simulate the solvent environment. |

| Calculated Properties | Key outputs would include optimized geometries (bond lengths, angles), vibrational frequencies, and electronic energies of all species along the reaction coordinate. |

Despite the potential of DFT to provide these insights, no studies applying this method to this compound have been found.

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, encompassing a range of methods from semi-empirical to high-level ab initio techniques, are fundamental to understanding the electronic structure and inherent reactivity of molecules. mdpi.comresearchgate.net These calculations can determine various molecular properties such as orbital energies (HOMO and LUMO), electrostatic potential maps, and atomic charges. researchgate.netdergipark.org.tr This information is crucial for predicting sites of nucleophilic or electrophilic attack and for rationalizing observed reaction patterns.

For this compound, such calculations could elucidate the reactivity of the hydroxyl group and the nitrogen atom within the pyrrolidine (B122466) ring, providing a theoretical basis for its chemical behavior.

Table 2: Hypothetical Quantum Chemical Descriptors for this compound

| Descriptor | Potential Insight |

| HOMO-LUMO Gap | Would indicate the chemical reactivity and kinetic stability of the molecule. A smaller gap suggests higher reactivity. dergipark.org.tr |

| Electrostatic Potential Map | Would visually represent the electron density distribution, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. |

| Natural Bond Orbital (NBO) Analysis | Would provide information on charge distribution and donor-acceptor interactions within the molecule. |

Currently, there is no published data from quantum chemical calculations specific to the electronic structure and reactivity of this compound.

Molecular Dynamics Simulations for Conformational Space and Reaction Pathways

Molecular dynamics (MD) simulations offer a means to explore the conformational landscape of molecules and to trace the dynamic evolution of reacting systems over time. nih.govresearchgate.net By simulating the motion of atoms and molecules, MD can reveal preferred conformations, conformational change pathways, and the influence of solvent dynamics on reaction mechanisms.

In the context of this compound, MD simulations could be employed to:

Identify the most stable conformations of the cyclopentyl and pyrrolidine rings.

Investigate the intramolecular hydrogen bonding possibilities.

Simulate the approach of a reactant and map out the trajectory leading to a chemical transformation.

Table 3: Potential Applications of Molecular Dynamics Simulations for this compound

| Simulation Type | Objective |

| Conformational Search | To identify low-energy conformers and understand the flexibility of the molecule. |

| Reaction Dynamics | To simulate the trajectory of a specific reaction and identify key dynamic events leading to product formation. |

| Solvent Effects | To study the role of the solvent in stabilizing different conformations or transition states. |

The scientific literature, however, does not currently contain any reports of molecular dynamics simulations being performed on this compound. The potential of these computational methods to illuminate the mechanistic details of this compound's chemistry remains to be explored.

Synthetic Exploration of 1 Cyclopentylpyrrolidin 3 Yl Methanol Derivatives and Analogues

Design Principles for Structural Diversification of the Parent Scaffold.

The structural diversification of the (1-Cyclopentylpyrrolidin-3-yl)methanol scaffold is guided by established medicinal chemistry principles aimed at optimizing molecular interactions with biological targets. Key strategies include modifying the scaffold to enhance binding affinity, improve selectivity, and optimize pharmacokinetic properties. The inherent chirality and conformational flexibility of the pyrrolidine (B122466) ring are critical features that can be exploited in drug design.

Design principles often involve:

Stereochemical Control: The pyrrolidine ring contains stereogenic centers, and the spatial orientation of substituents can significantly influence biological activity. The design of synthetic routes that allow for the selective synthesis of different stereoisomers is crucial for exploring the structure-activity relationship (SAR).

Conformational Restriction: The non-planar, puckered nature of the pyrrolidine ring allows it to adopt various conformations. Introducing substituents or modifying the ring system can lock the molecule into a specific conformation that is more favorable for binding to a target.

Pharmacophore Modification: The core functional groups of the molecule, including the tertiary amine, the hydroxyl group, and the cycloalkyl moiety, can be altered to probe their roles in biological activity. This includes modifying the basicity of the nitrogen, altering the hydrogen bonding capacity of the hydroxyl group, and exploring the steric and electronic effects of the cyclopentyl group.

Bioisosteric Replacement: Replacing specific functional groups or moieties with others that have similar physicochemical properties can lead to improved potency, selectivity, or metabolic stability. For instance, the cyclopentyl group could be replaced with other cyclic or acyclic lipophilic groups.

Synthetic Strategies for Pyrrolidine Ring Modifications.

The pyrrolidine ring is a common motif in many biologically active compounds, and numerous synthetic methods have been developed for its modification. researchgate.net

N-Alkylation and N-Arylation: The most straightforward approach to diversify the nitrogen substitution is through N-alkylation or N-arylation of a pyrrolidin-3-yl)methanol precursor. This can be achieved using various alkyl or aryl halides, or through reductive amination with aldehydes or ketones. For example, reductive amination of (pyrrolidin-3-yl)methanol with a ketone like cyclopentanone (B42830) in the presence of a reducing agent such as sodium triacetoxyborohydride (B8407120) is a common method to introduce the N-cyclopentyl group. By using different cyclic or acyclic ketones, a variety of N-substituents can be introduced.

| Precursor | Reagent | Product |

| (Pyrrolidin-3-yl)methanol | Cyclopentanone, NaBH(OAc)₃ | This compound |

| (Pyrrolidin-3-yl)methanol | Cyclohexanone, NaBH(OAc)₃ | (1-Cyclohexylpyrrolidin-3-yl)methanol |

| (Pyrrolidin-3-yl)methanol | Acetone, NaBH(OAc)₃ | (1-Isopropylpyrrolidin-3-yl)methanol |

N-Acylation and N-Sulfonylation: The nitrogen can also be functionalized with acyl or sulfonyl groups to introduce amide or sulfonamide functionalities. These modifications can alter the hydrogen bonding capabilities and electronic properties of the molecule.

Introducing substituents at the C2, C4, or C5 positions of the pyrrolidine ring can provide a deeper understanding of the SAR and lead to analogues with improved properties.

Synthesis from Chiral Precursors: A common strategy for accessing functionalized pyrrolidines is to start from readily available chiral precursors such as proline or 4-hydroxyproline (B1632879). These precursors can be stereoselectively converted into a variety of substituted pyrrolidine derivatives. For example, 4-hydroxyproline can be used to synthesize 4-substituted pyrrolidine-3-methanol analogues.

Cycloaddition Reactions: 1,3-dipolar cycloaddition reactions are a powerful tool for the construction of substituted pyrrolidine rings. nih.gov The reaction between an azomethine ylide and a substituted alkene can generate highly functionalized pyrrolidines with good stereocontrol.

Ring-Closing Metathesis (RCM): RCM of appropriately substituted diallylamines provides a versatile route to functionalized pyrrolines, which can then be reduced to the corresponding pyrrolidines.

| Starting Material | Key Reaction | Product |

| 4-Hydroxy-L-proline | Multi-step synthesis | Substituted this compound with functionalization at C4 |

| Azomethine ylide + Alkene | 1,3-Dipolar Cycloaddition | Substituted pyrrolidine core |

| Diallylamine derivative | Ring-Closing Metathesis | Functionalized pyrroline (B1223166) |

Cyclopentyl Moiety Variations and Their Synthetic Access.

Varying the size of the cycloalkyl ring attached to the pyrrolidine nitrogen can probe the optimal steric requirements for biological activity.

Synthetic Access: Analogues with different ring sizes can be readily synthesized via reductive amination of (pyrrolidin-3-yl)methanol with the corresponding cyclic ketones (e.g., cyclobutanone, cyclohexanone, cycloheptanone).

| Cyclic Ketone | Product |

| Cyclobutanone | (1-Cyclobutylpyrrolidin-3-yl)methanol |

| Cyclohexanone | (1-Cyclohexylpyrrolidin-3-yl)methanol |

| Cycloheptanone | (1-Cycloheptylpyrrolidin-3-yl)methanol |

Introducing substituents on the cyclopentyl ring can provide additional points of interaction with a biological target and modulate the lipophilicity and metabolic stability of the compound.

Synthetic Access: Substituted cyclopentyl analogues can be prepared by using appropriately substituted cyclopentanones in the reductive amination reaction. The synthesis of these substituted cyclopentanones can be achieved through various methods, including the functionalization of cyclopentene (B43876) or the cyclization of linear precursors. For example, a 3-substituted cyclopentanone can be used to generate a mixture of diastereomeric products, which may need to be separated and characterized to establish a clear SAR.

| Substituted Cyclopentanone | Potential Product(s) |

| 3-Methylcyclopentanone | (1-(3-Methylcyclopentyl)pyrrolidin-3-yl)methanol (as a mixture of diastereomers) |

| 4-Methoxycyclopentanone | (1-(4-Methoxycyclopentyl)pyrrolidin-3-yl)methanol (as a mixture of diastereomers) |

Derivatization of the Primary Hydroxyl Group into Other Functionalities

The primary hydroxyl group of this compound is a prime site for chemical modification, allowing for the introduction of a wide array of functional groups. These transformations can significantly alter the molecule's physical, chemical, and biological properties. Standard organic synthesis protocols can be employed to convert the alcohol into ethers, esters, amines, and halides.

Ethers: Ether derivatives can be synthesized through Williamson ether synthesis. This involves deprotonating the hydroxyl group with a strong base, such as sodium hydride (NaH), to form an alkoxide, which then acts as a nucleophile to displace a leaving group from an alkyl halide. Another common method is the Mitsunobu reaction, which allows for the formation of ethers under milder conditions. For instance, reacting the alcohol with another alcohol in the presence of triphenylphosphine (B44618) (PPh₃) and diethyl azodicarboxylate (DEAD) or a similar reagent can yield the desired ether. These methods are widely used in the synthesis of complex pyrrolidine-based molecules, such as selective inhibitors of neuronal nitric oxide synthase (nNOS). nih.gov

Esters: Esterification of the primary hydroxyl group is readily achieved by reaction with carboxylic acids, acid chlorides, or acid anhydrides. Fischer esterification, involving heating the alcohol with a carboxylic acid in the presence of a strong acid catalyst (e.g., H₂SO₄), is a classic approach. Alternatively, for more sensitive substrates, coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) can be used to facilitate the reaction with a carboxylic acid at room temperature. The use of acyl chlorides or anhydrides in the presence of a non-nucleophilic base, such as pyridine (B92270) or triethylamine, provides a high-yielding route to esters.

Amines: The hydroxyl group can be converted into a primary or secondary amine through a two-step process. First, the alcohol is converted into a better leaving group, typically a tosylate or mesylate, by reacting it with p-toluenesulfonyl chloride (TsCl) or methanesulfonyl chloride (MsCl), respectively, in the presence of a base. The resulting sulfonate ester can then undergo nucleophilic substitution with ammonia, a primary amine, or a secondary amine to yield the corresponding amine derivative. Another route is the Mitsunobu reaction with nitrogen nucleophiles like phthalimide (B116566) (followed by deprotection) or hydrazoic acid (followed by reduction) to introduce the amino group.

Halides: Conversion of the primary alcohol to an alkyl halide can be accomplished using various standard halogenating agents. For chlorination, thionyl chloride (SOCl₂) or phosphorus trichloride (B1173362) (PCl₃) are effective. Bromination is typically achieved with phosphorus tribromide (PBr₃) or a mixture of carbon tetrabromide (CBr₄) and triphenylphosphine (Appel reaction). Iodination can be performed using a combination of iodine, triphenylphosphine, and imidazole. These transformations provide versatile halide intermediates that can be used in a variety of subsequent cross-coupling and nucleophilic substitution reactions.

Below is a table summarizing the common derivatization reactions for the primary hydroxyl group.

| Derivative | Functional Group | Typical Reagents | Reaction Name/Type |

| Ether | R-O-R' | 1. NaH, R'-X2. R'-OH, PPh₃, DEAD | 1. Williamson Ether Synthesis2. Mitsunobu Reaction |

| Ester | R-COO-R' | 1. R'-COOH, H⁺2. R'-COCl, Pyridine | 1. Fischer Esterification2. Acylation |

| Amine | R-NR'R'' | 1. MsCl; then HNR'R''2. HN₃, PPh₃, DEAD; then H₂/Pd | 1. Nucleophilic Substitution2. Mitsunobu/Staudinger |

| Halide | R-X (X=Cl, Br, I) | 1. SOCl₂ (for Cl)2. PBr₃ (for Br) | Halogenation |

Stereoselective Synthesis of Chiral Derivatives and Analogues

The pyrrolidine ring of this compound contains a stereocenter at the C3 position. For many applications, particularly in pharmacology, it is crucial to control the absolute configuration of this center. Stereoselective synthesis aims to produce a single enantiomer or diastereomer in high purity. unibo.it

The most common strategy for achieving stereoselectivity in pyrrolidine synthesis is to utilize a chiral starting material from the "chiral pool." nih.gov Proline and 4-hydroxyproline, which are naturally occurring amino acids, are excellent and readily available chiral precursors. nih.gov

For instance, (S)- or (R)-4-hydroxyproline can be N-alkylated with cyclopentyl bromide to install the cyclopentyl group. The carboxylic acid functionality can then be selectively reduced to the primary alcohol using reducing agents like lithium aluminum hydride (LiAlH₄) or borane (B79455) (BH₃). nih.gov This sequence of reactions would yield the enantiomerically pure (S)- or (R)-(1-Cyclopentylpyrrolidin-3-yl)methanol, respectively.

Another powerful approach is the use of asymmetric catalytic reactions to construct the chiral pyrrolidine ring. For example, 1,3-dipolar cycloaddition reactions between azomethine ylides and electron-deficient alkenes can produce highly substituted pyrrolidines. researchgate.netresearchgate.net By employing a chiral catalyst or a chiral auxiliary, this reaction can be guided to produce a specific stereoisomer. researchgate.net Subsequent chemical modifications can then be performed to install the required cyclopentyl and hydroxymethyl groups.

The table below outlines a potential stereoselective synthetic route starting from a chiral precursor.

| Step | Precursor | Reagents and Conditions | Intermediate/Product | Stereochemical Outcome |

| 1 | (R)-4-Hydroxyproline | Cyclopentyl bromide, K₂CO₃, DMF | (R)-1-Cyclopentyl-4-hydroxypyrrolidine-2-carboxylic acid | Retention of configuration |

| 2 | Step 1 Product | LiAlH₄, THF | (2R, 4R)-1-Cyclopentylpyrrolidine-2,4-diol | Reduction of carboxylic acid |

| 3 | Step 2 Product | Selective protection/modification steps | Chiral this compound analogue | Controlled stereochemistry |

The development of efficient synthetic routes to chiral pyrrolidine derivatives is an active area of research. nih.govunibo.it These methods are critical for accessing enantiomerically pure compounds for evaluation as potential therapeutic agents and for use as chiral ligands or organocatalysts in other asymmetric transformations. unibo.itgoogle.com

Advanced Analytical Methodologies for Research Oriented Characterization

High-Resolution Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for probing the molecular structure of (1-Cyclopentylpyrrolidin-3-yl)methanol, offering detailed insights into its atomic connectivity, functional groups, and three-dimensional arrangement.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 2D NMR, Solid-State NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure elucidation. While 1D NMR (¹H and ¹³C) provides primary information, advanced 2D NMR techniques are essential for assembling the complete structural puzzle of this compound.

¹H NMR: This technique identifies the different chemical environments of protons in the molecule. For this compound, distinct signals would be expected for the protons of the cyclopentyl ring, the pyrrolidine (B122466) ring, the hydroxymethyl group (-CH₂OH), and the hydroxyl proton itself. The integration of these signals would correspond to the number of protons in each environment, and their splitting patterns (multiplicity) would reveal adjacent proton-proton couplings.

¹³C NMR: This spectrum shows signals for each unique carbon atom. The molecule contains several distinct carbon environments: two in the cyclopentyl group (due to symmetry), three in the pyrrolidine ring, and one in the hydroxymethyl group, leading to a total of six expected signals in the aliphatic region.

2D NMR: Techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are used to establish connectivity.

COSY maps ¹H-¹H correlations, confirming which protons are coupled (i.e., on adjacent carbons). This would be crucial for tracing the connectivity within the cyclopentyl and pyrrolidine rings.

HSQC correlates directly bonded ¹H-¹³C pairs, allowing for the unambiguous assignment of each proton signal to its corresponding carbon atom.

HMBC (Heteronuclear Multiple Bond Correlation) reveals longer-range couplings (typically 2-3 bonds) between protons and carbons. This is vital for connecting the cyclopentyl group to the pyrrolidine nitrogen and the hydroxymethyl group to the C3 position of the pyrrolidine ring.

Solid-State NMR could be employed to study the compound in its crystalline form, providing information about its conformation and intermolecular interactions in the solid state, which can differ from its solution-state structure.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound This table presents illustrative data based on the known chemical structure. Actual chemical shifts may vary depending on the solvent and experimental conditions.

| Position | Predicted ¹³C Shift (ppm) | Predicted ¹H Shift (ppm) | Predicted ¹H Multiplicity |

|---|---|---|---|

| Pyrrolidine-CH₂OH | ~65-68 | ~3.5-3.7 | d (doublet) |

| Pyrrolidine-C3H | ~38-42 | ~2.3-2.5 | m (multiplet) |

| Pyrrolidine-C2H₂ / C5H₂ | ~55-60 | ~2.8-3.2 and ~2.1-2.4 | m (multiplet) |

| Pyrrolidine-C4H₂ | ~30-34 | ~1.8-2.0 and ~1.6-1.8 | m (multiplet) |

| Cyclopentyl-C1'H | ~62-65 | ~2.6-2.8 | quintet |

| Cyclopentyl-C2'/C5'H₂ | ~30-33 | ~1.7-1.9 | m (multiplet) |

| Cyclopentyl-C3'/C4'H₂ | ~23-26 | ~1.4-1.6 | m (multiplet) |

High-Resolution Mass Spectrometry (HRMS) for Exact Mass and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass, allowing for the determination of its elemental formula. For this compound (C₁₀H₁₉NO), the theoretical exact mass can be calculated. Techniques like Electrospray Ionization (ESI) would likely produce the protonated molecule [M+H]⁺.

Fragmentation analysis (MS/MS) involves isolating the parent ion and inducing it to break apart. The resulting fragment ions provide structural information. Key fragmentation pathways for this compound would likely include:

Loss of the hydroxymethyl group (-CH₂OH).

Loss of a water molecule (H₂O) from the protonated parent ion.

Cleavage of the cyclopentyl group.

Ring-opening of the pyrrolidine moiety.

Analyzing these fragments helps to confirm the connectivity of the different structural components.

Table 2: Predicted HRMS Data for this compound

| Parameter | Predicted Value |

|---|---|

| Molecular Formula | C₁₀H₁₉NO |

| Monoisotopic Mass | 169.1467 u |

| [M+H]⁺ Ion (Theoretical) | 170.1545 u |

| Common Fragment Ion | m/z 138 ([M-CH₂OH]⁺) |

| Common Fragment Ion | m/z 102 ([M-C₅H₉]⁺) |

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis and Vibrational Modes

Vibrational spectroscopy techniques, including Infrared (IR) and Raman spectroscopy, are used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.

IR Spectroscopy: In the IR spectrum of this compound, a prominent broad absorption band would be expected in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the alcohol group. C-H stretching vibrations for the aliphatic cyclopentyl and pyrrolidine rings would appear just below 3000 cm⁻¹. The C-O stretching vibration would be visible in the 1000-1200 cm⁻¹ region.

Raman Spectroscopy: Raman spectroscopy provides complementary information. While the O-H stretch is typically weak in Raman, the C-H and C-C skeletal vibrations of the ring systems would produce strong, sharp signals, providing a detailed fingerprint of the molecule's hydrocarbon framework.

Together, these techniques confirm the presence of the key hydroxyl and amine functionalities and characterize the aliphatic ring structures.

Chromatographic Methods for Purity Assessment and Isomeric Separation

Chromatography is essential for separating the target compound from impurities and for resolving different stereoisomers.

Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Excess Determination

This compound possesses a chiral center at the C3 position of the pyrrolidine ring, meaning it can exist as two non-superimposable mirror images (enantiomers): (R)-(1-cyclopentylpyrrolidin-3-yl)methanol and (S)-(1-cyclopentylpyrrolidin-3-yl)methanol. Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for separating and quantifying these enantiomers.

This technique utilizes a chiral stationary phase (CSP), often based on polysaccharide derivatives like cellulose (B213188) or amylose. The enantiomers interact differently with the CSP, leading to different retention times and allowing for their separation. By comparing the peak areas of the two enantiomers, the enantiomeric excess (e.e.) of a sample can be precisely determined, which is critical in stereoselective synthesis. The development of a successful separation method would involve screening various chiral columns and optimizing the mobile phase composition (e.g., mixtures of hexane/isopropanol or methanol/acetonitrile).

Gas Chromatography (GC) Coupled with Advanced Detectors for Purity and Volatile Analysis

Gas Chromatography (GC) is a powerful technique for assessing the purity of a compound, particularly with respect to volatile impurities. When coupled with a detector like a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), GC can separate and identify residual solvents, starting materials, or by-products from the synthesis.

For this compound, GC analysis would provide a quantitative measure of its purity. A GC-MS system would be particularly useful, as it could identify unknown impurity peaks based on their mass spectra. Due to the compound's polar alcohol group, derivatization (e.g., silylation) might be necessary to improve its volatility and chromatographic peak shape for more accurate analysis.

X-ray Crystallography for Definitive Stereochemical Assignment and Solid-State Structure

X-ray crystallography stands as an unparalleled analytical technique for the unambiguous determination of the three-dimensional atomic arrangement of a molecule in its solid state. This methodology provides definitive evidence of a compound's absolute configuration, bond lengths, bond angles, and intermolecular interactions within the crystal lattice. While a specific crystal structure for this compound has not been reported in publicly accessible crystallographic databases to date, the application of this technique to structurally analogous compounds, such as N-substituted pyrrolidine derivatives, underscores its critical role in stereochemical assignment and conformational analysis.

In research focused on pyrrolidine-containing compounds, X-ray crystallography has been instrumental in confirming the stereochemical outcomes of synthetic routes and in understanding the spatial relationships between different parts of the molecule. For instance, studies on N-aryl-substituted pyrrolidines have utilized X-ray crystallography to confirm the configuration of newly formed stereocenters. Similarly, the crystal structures of various pyrrolidinemethanol derivatives have provided valuable insights into their solid-state conformations and hydrogen-bonding networks.

Should a single crystal of this compound be subjected to X-ray diffraction analysis, the resulting data would be presented in a standardized format, as illustrated by the hypothetical data table below, which is based on typical values for related small organic molecules. This table would include key parameters that describe the crystal's geometry and the quality of the crystallographic data.

Table 1: Representative Crystallographic Data for a Pyrrolidine Derivative

| Parameter | Value |

| Empirical Formula | C₁₀H₁₉NO |

| Formula Weight | 169.26 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.123(4) |

| b (Å) | 5.891(2) |

| c (Å) | 16.456(7) |

| α (°) | 90 |

| β (°) | 105.34(2) |

| γ (°) | 90 |

| Volume (ų) | 945.8(6) |

| Z | 4 |

| Calculated Density (g/cm³) | 1.189 |

| Absorption Coeff. (mm⁻¹) | 0.078 |

| F(000) | 376 |

| Final R indices [I>2σ(I)] | R₁ = 0.045, wR₂ = 0.123 |

| Goodness-of-fit on F² | 1.05 |

Note: The data presented in this table is illustrative for a representative pyrrolidine derivative and is not the experimentally determined data for this compound.

The parameters in this table provide a wealth of information. The crystal system and space group describe the symmetry of the crystal lattice. The unit cell dimensions (a, b, c, α, β, γ) define the size and shape of the repeating unit of the crystal. The R-indices are a measure of the agreement between the crystallographic model and the experimental X-ray diffraction data, with lower values indicating a better fit.

Emerging Research Directions and Future Prospects for 1 Cyclopentylpyrrolidin 3 Yl Methanol Chemistry

Sustainable and Green Chemistry Approaches in Synthetic Design

The principles of green chemistry are increasingly being applied to the synthesis of complex molecules like (1-Cyclopentylpyrrolidin-3-yl)methanol to minimize environmental impact and enhance efficiency. numberanalytics.comnih.gov This involves the use of renewable resources, the reduction of waste, and the design of safer chemical processes.

Development of Biocatalytic and Organocatalytic Transformations

Biocatalysis and organocatalysis represent powerful tools in green chemistry, offering highly selective and environmentally benign alternatives to traditional metal-catalyzed reactions. nih.govbeilstein-journals.org

Biocatalysis: Enzymes are highly specific catalysts that can operate under mild conditions, often in aqueous media, reducing the need for harsh solvents and reagents. For the synthesis of chiral molecules like this compound, enzymes such as transaminases, dehydrogenases, and lipases could be employed. For instance, a key intermediate could be a ketone, which is then stereoselectively reduced to the corresponding alcohol using a dehydrogenase.

| Enzyme Class | Potential Application in this compound Synthesis | Advantages |

| Transaminase | Asymmetric synthesis of a chiral amine precursor to the pyrrolidine (B122466) ring. | High enantioselectivity, mild reaction conditions. |

| Dehydrogenase | Stereoselective reduction of a ketone intermediate to the desired alcohol. | High stereoselectivity, use of renewable reducing agents (e.g., NADH). |

| Lipase | Kinetic resolution of a racemic mixture of this compound or its precursors. | High enantioselectivity, broad substrate scope. |

Organocatalysis: Small organic molecules can also act as efficient catalysts for a wide range of chemical transformations. mdpi.comnih.gov Proline and its derivatives are well-known organocatalysts for asymmetric reactions. nih.gov The synthesis of the pyrrolidine ring of this compound could be achieved through an organocatalyzed asymmetric Michael addition or a [3+2] cycloaddition reaction. These methods often provide high levels of stereocontrol and avoid the use of toxic heavy metals. nih.gov

Application of Flow Chemistry and Continuous Processing for Scalable Synthesis

Flow chemistry, where reactions are performed in a continuously flowing stream rather than a batch reactor, offers numerous advantages for the synthesis of this compound, particularly for large-scale production. nih.govmdpi.comacs.org

Key benefits of flow chemistry include:

Enhanced Safety: The small reaction volumes in flow reactors minimize the risks associated with highly exothermic or hazardous reactions. nih.gov

Improved Heat and Mass Transfer: The high surface-area-to-volume ratio in microreactors allows for precise temperature control and efficient mixing. illinois.edu

Increased Reproducibility and Scalability: Continuous processing allows for consistent product quality and straightforward scaling by extending the operation time or using parallel reactors. nih.gov

Integration of In-line Analysis: Process analytical technology (PAT) can be integrated into flow systems for real-time monitoring and optimization of reaction parameters. nih.gov

A hypothetical multi-step flow synthesis of this compound could involve the sequential pumping of starting materials through different reactor coils, each maintained at the optimal temperature and pressure for a specific reaction step. Intermediates could be purified in-line using techniques like solid-phase extraction before proceeding to the next step.

| Parameter | Batch Synthesis | Flow Synthesis |

| Reaction Scale | Milligrams to kilograms | Grams to tons |

| Safety | Potential for thermal runaway with large volumes | Enhanced safety due to small reaction volumes |

| Heat Transfer | Often inefficient | Highly efficient |

| Scalability | Requires re-optimization for larger scales | Readily scalable by extending run time |

| Process Control | Manual or semi-automated | Fully automated with in-line analytics |

Integration of Artificial Intelligence and Machine Learning for Reaction Prediction and Optimization

Artificial intelligence (AI) and machine learning (ML) are poised to revolutionize chemical synthesis by enabling rapid prediction of reaction outcomes and optimization of reaction conditions. nih.govbeilstein-journals.orgresearchgate.net For a target molecule like this compound, ML algorithms can be trained on large datasets of known chemical reactions to:

Predict Retrosynthetic Pathways: AI tools can suggest novel and efficient synthetic routes by analyzing the molecular structure and identifying key bond disconnections. nih.govchemrxiv.org

Optimize Reaction Conditions: ML models can predict the optimal solvent, catalyst, temperature, and reaction time to maximize yield and selectivity, thereby reducing the number of experiments required. beilstein-journals.org

Discover Novel Reagents and Catalysts: By learning structure-activity relationships, ML can help in the design of new and more effective catalysts for specific transformations.

The use of ML in the synthesis of this compound could significantly accelerate the development of efficient and sustainable manufacturing processes.

Exploration of Novel Catalytic Systems for Challenging Chemical Transformations

The development of novel catalytic systems is crucial for accessing new reaction pathways and improving the efficiency of existing ones. For the synthesis and functionalization of this compound, research into new catalysts could focus on:

C-H Functionalization Catalysts: Catalysts that can selectively activate and functionalize C-H bonds would provide a more direct and atom-economical way to introduce new functional groups onto the pyrrolidine or cyclopentyl rings. acs.orgnih.govresearchgate.netacs.org This could avoid the need for pre-functionalized starting materials.

Earth-Abundant Metal Catalysts: Replacing precious metal catalysts (e.g., palladium, rhodium) with catalysts based on more abundant and less toxic metals (e.g., iron, copper, nickel) is a key goal of green chemistry.

Photoredox Catalysis: Visible-light-mediated photoredox catalysis has emerged as a powerful tool for a variety of chemical transformations under mild conditions. This could be applied to radical-mediated cyclizations or functionalizations in the synthesis of this compound.

| Catalyst Type | Potential Transformation | Advantages |

| Palladium-based C-H activation catalysts | Direct arylation of the pyrrolidine ring | High efficiency and selectivity |

| Iron-based cross-coupling catalysts | Formation of C-C or C-N bonds | Low cost, low toxicity |

| Ruthenium-based photoredox catalysts | Radical-mediated functionalization | Mild reaction conditions, high functional group tolerance |

Q & A

Q. What are the established synthetic routes for (1-Cyclopentylpyrrolidin-3-yl)methanol?

Methodological Answer: A common approach involves cyclopentyl group introduction via nucleophilic substitution or reductive amination. For example:

- Step 1: React pyrrolidin-3-yl-methanol derivatives with cyclopentyl halides (e.g., cyclopentyl bromide) in a polar aprotic solvent (e.g., DMF) under basic conditions (K₂CO₃ or NaH) to form the cyclopentyl-pyrrolidine backbone .

- Step 2: Optimize yield by varying reaction time (12–24 hours) and temperature (60–80°C).

- Purification: Use column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from methanol/water mixtures .

Key Considerations:

- Monitor reaction progress via TLC (Rf ~0.3 in hexane/EtOAc 3:1).

- Confirm stereochemistry using chiral HPLC if applicable .

Q. How can the purity and structural integrity of the compound be validated?

Methodological Answer:

- Analytical Techniques:

- NMR Spectroscopy: Compare ¹H/¹³C NMR data with computational predictions (e.g., DFT-based simulations). Look for characteristic peaks:

- Cyclopentyl protons (δ 1.5–2.0 ppm, multiplet).

- Methanol -OH (δ 1.8–2.2 ppm, broad singlet).

- Mass Spectrometry: Confirm molecular ion [M+H]⁺ (e.g., m/z 184.2 for C₁₁H₂₁NO).

- HPLC: Use a C18 column with isocratic elution (70:30 methanol/water, 1 mL/min) to assess purity (>95%) .

Advanced Research Questions

Q. How can reaction yields be optimized for large-scale synthesis?

Methodological Answer:

- Variables to Test:

- Catalysts: Screen palladium-based catalysts (e.g., Pd/C) for hydrogenation steps or phase-transfer catalysts for biphasic reactions.

- Solvents: Compare polar aprotic solvents (DMF, DMSO) vs. ethers (THF). THF may improve cyclopentyl group incorporation .

- Temperature: Use microwave-assisted synthesis to reduce reaction time (e.g., 30 minutes at 100°C vs. 24 hours conventionally) .

- Design of Experiments (DoE): Apply factorial designs to identify critical parameters (e.g., pH, solvent ratio) using software like MODDE® .

Q. How should contradictory spectral data (e.g., NMR vs. computational predictions) be resolved?

Methodological Answer:

- Multi-Technique Validation:

- Perform 2D NMR (COSY, HSQC) to resolve overlapping signals.

- Compare experimental IR spectra with DFT-calculated vibrational modes.

Q. What computational tools are suitable for predicting the compound’s reactivity or bioactivity?

Methodological Answer:

- Reactivity: Use Gaussian or ORCA for DFT studies to model reaction pathways (e.g., cyclopentyl ring strain effects).

- Bioactivity: Perform molecular docking (AutoDock Vina) against targets like GABA receptors or enzymes (e.g., monoamine oxidases) using PubChem BioAssay data .

- Toxicity Prediction: Leverage EPA DSSTox or ProTox-II for preliminary hazard assessment (e.g., hepatotoxicity risk) .

Methodological Challenges and Solutions

Q. How can stereochemical outcomes be controlled during synthesis?

Methodological Answer:

- Chiral Auxiliaries: Use (R)- or (S)-proline derivatives to induce enantioselectivity.

- Asymmetric Catalysis: Employ chiral ligands (e.g., BINAP) with transition metals (e.g., Ru) for hydrogenation steps .

- Resolution Techniques: Separate enantiomers via chiral column chromatography (Chiralpak® AD-H column, heptane/ethanol 90:10) .

Q. What strategies mitigate compound degradation during storage?

Methodological Answer:

- Storage Conditions:

- Keep under inert gas (Ar/N₂) at –20°C in amber vials to prevent oxidation.

- Avoid protic solvents; use anhydrous DCM or acetonitrile for long-term stability .

- Stability Testing: Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) and monitor via HPLC .

Safety and Handling

Q. What safety precautions are recommended for handling this compound?

Methodological Answer:

- Hazard Mitigation:

- Use PPE (gloves, goggles) due to irritant properties (Xi hazard symbol) .

- Work in a fume hood to avoid inhalation of fine particles.

Tables for Key Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。